1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine
CAS No.: 1497000-47-1
Cat. No.: VC3068059
Molecular Formula: C11H17F3N2O
Molecular Weight: 250.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1497000-47-1 |
|---|---|
| Molecular Formula | C11H17F3N2O |
| Molecular Weight | 250.26 g/mol |
| IUPAC Name | pyrrolidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8/h8-9,15H,1-7H2 |
| Standard InChI Key | CONXXJBGXOYBAS-UHFFFAOYSA-N |
| SMILES | C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F |
| Canonical SMILES | C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F |
Introduction
Structural Features and Chemical Properties
Molecular Structure
1-(Pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine contains two heterocyclic nitrogen-containing rings connected via an amide bond. The five-membered pyrrolidine ring is joined to the six-membered piperidine ring through a carbonyl group at the pyrrolidine's 3-position. The trifluoromethyl substituent occupies the 4-position of the piperidine ring, likely adopting an equatorial conformation in the chair form of the piperidine.
This spatial arrangement creates a three-dimensional structure with specific electronic and steric properties that influence its potential interactions with biological targets. The amide bond provides conformational rigidity while also serving as a potential hydrogen bond acceptor in biological systems.
Comparative Structural Analysis
Several related compounds share partial structural similarities with 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine. For instance, 4-(piperidine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one exhibits related structural motifs, though with different connectivity patterns and an additional phenyl linker . Similarly, 3-[3-(pyrrolidine-1-carbonyl)phenyl]-5-(trifluoromethyl)benzoic acid contains both pyrrolidine and trifluoromethyl groups, albeit in a different molecular framework .
The patent literature describing piperidinoyl-pyrrolidine compounds offers additional structural comparisons, highlighting the importance of the relative positioning of the key functional groups for biological activity . These structural analogies provide valuable context for understanding the potential properties of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine.
Key Functional Groups
The compound contains several important functional groups that contribute to its chemical behavior and potential biological activity:
| Functional Group | Position | Contribution to Properties |
|---|---|---|
| Amide Bond | Connecting pyrrolidine C-3 to piperidine N | Provides rigidity, hydrogen bonding capability, and metabolic stability |
| Pyrrolidine Ring | Core structure | Offers a basic nitrogen that can participate in hydrogen bonding and ionic interactions |
| Piperidine Ring | Core structure | Provides a three-dimensional scaffold with specific spatial arrangement |
| Trifluoromethyl Group | Piperidine C-4 | Enhances lipophilicity, metabolic stability, and binding to protein targets |
The combination of these functional groups creates a molecule with both lipophilic and hydrophilic characteristics, potentially enabling interactions with diverse biological targets.
Synthesis Methods
Synthesis of Trifluoromethylated Building Blocks
The incorporation of the trifluoromethyl group presents specific synthetic challenges. Research on related trifluoromethylated heterocycles provides insights into potential approaches. For example, the "stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines by asymmetric Michael addition/hydrogenative cyclization" described by researchers demonstrates viable methods for introducing trifluoromethyl groups into nitrogen-containing heterocycles .
The synthesis of the 4-(trifluoromethyl)piperidine building block might involve trifluoromethylation of appropriate piperidine precursors using reagents such as Ruppert-Prakash reagent (TMSCF₃) or through catalytic processes employing transition metals.
Purification and Characterization
Following synthesis, purification of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine would likely involve column chromatography, potentially followed by recrystallization to obtain analytically pure material. Characterization would employ standard analytical techniques, with particular emphasis on NMR spectroscopy (¹H, ¹³C, and ¹⁹F), which would provide definitive structural confirmation, especially regarding the position of the trifluoromethyl group.
Physicochemical Properties
Basic Physical Properties
The calculated physicochemical properties of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine provide insights into its potential pharmaceutical relevance:
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₅F₃N₂O | Defines elemental composition |
| Molecular Weight | 248.25 g/mol | Within favorable range for oral bioavailability |
| Physical State | Likely solid at room temperature | Based on similar amide-linked heterocycles |
| Solubility Profile | Moderate solubility in organic solvents; limited water solubility | Influenced by trifluoromethyl group and amide bond |
| Log P (octanol/water) | Approximately 2.0-3.0 | Suggests good membrane permeability |
| Hydrogen Bond Donors | 0 | Contributes to membrane permeability |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, two ring nitrogens) | Important for target binding |
These properties suggest that 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine likely possesses drug-like characteristics according to Lipinski's rule of five, potentially enabling favorable pharmacokinetic behavior.
| Analytical Technique | Expected Characteristics | Diagnostic Value |
|---|---|---|
| ¹H NMR | Complex multiplets for pyrrolidine and piperidine ring protons | Confirms ring structures and connectivity |
| ¹³C NMR | Characteristic quartet for CF₃ carbon (~125 ppm); carbonyl signal (~170 ppm) | Verifies presence and position of key functional groups |
| ¹⁹F NMR | Single peak for CF₃ group (approximately -60 to -70 ppm) | Confirms trifluoromethyl group integrity |
| IR Spectroscopy | Strong C=O stretching (~1650 cm⁻¹); C-F stretching (1000-1400 cm⁻¹) | Identifies key functional groups |
| Mass Spectrometry | Molecular ion peak at m/z 248; fragment at m/z 179 (loss of CF₃) | Confirms molecular weight and structure |
These spectroscopic properties would be essential for confirming the structure and purity of synthesized 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine.
Stability and Reactivity
The trifluoromethyl group likely enhances the compound's metabolic stability by reducing susceptibility to oxidative metabolism, a property common to trifluoromethylated pharmaceuticals. The amide linkage between the heterocyclic rings provides conformational rigidity while remaining stable under physiological conditions.
Under strongly acidic or basic conditions, hydrolysis of the amide bond might occur, though this would require relatively harsh conditions compared to simple amides due to the electron-withdrawing effects of the trifluoromethyl group and the steric constraints imposed by the ring systems.
| Structural Element | Potential Contribution to Biological Activity |
|---|---|
| Amide Linkage | Provides conformational constraint and specific orientation of the two heterocyclic rings |
| Pyrrolidine Ring | Often found in biologically active compounds; may serve as a key pharmacophore for receptor binding |
| Piperidine Ring | Creates a specific three-dimensional shape that could complement binding pockets in target proteins |
| Trifluoromethyl Group | Enhances lipophilicity; creates a hydrophobic interaction site; affects electronic distribution |
| Specific CF₃ Position | The 4-position places this group equatorially in the piperidine chair conformation, creating a distinct spatial arrangement |
The precise arrangement of these elements would determine the compound's ability to interact with biological targets, particularly the melanocortin receptor system if it indeed functions as an MCR4 agonist.
Structure-Activity Relationships
Importance of Trifluoromethyl Position
The position of the trifluoromethyl group at the 4-position of the piperidine ring is likely critical for any biological activity the compound may possess. This positioning places the CF₃ group in an equatorial orientation on the piperidine chair conformation, creating a specific spatial relationship with the amide linkage and pyrrolidine ring.
Analytical Methods for Identification and Characterization
Chromatographic Analysis
Analytical and preparative separation of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine would typically employ various chromatographic techniques:
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 reverse phase column; acetonitrile/water gradient | Quantitative analysis; purity determination |
| TLC | Silica plates; ethyl acetate/hexane or DCM/methanol systems | Reaction monitoring; rapid analysis |
| GC-MS | DB-5 column; temperature gradient | Identity confirmation when derivatized |
| Chiral HPLC | Chiral stationary phases (if applicable for enantiomeric analysis) | Stereochemical purity assessment |
These techniques would be essential for assessing the purity and identity of synthesized 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine, particularly during process development and quality control.
Spectroscopic Characterization
Comprehensive structural characterization would require multiple complementary spectroscopic techniques:
-
NMR Spectroscopy: Beyond basic ¹H, ¹³C, and ¹⁹F experiments, two-dimensional techniques such as COSY, HSQC, and HMBC would provide definitive confirmation of the connectivity between the pyrrolidine and piperidine rings, as well as the precise position of the trifluoromethyl group.
-
High-Resolution Mass Spectrometry: Would confirm the molecular formula through exact mass measurement, with an expected [M+H]⁺ peak at m/z 249.1209.
-
Infrared Spectroscopy: Would verify the presence of the amide carbonyl group and provide information about the CF₃ moiety through characteristic C-F stretching frequencies.
-
X-ray Crystallography: If suitable crystals could be obtained, this technique would provide definitive three-dimensional structural information, including bond angles and conformational details.
Research Directions and Future Perspectives
Synthetic Development
Future research directions for 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine could focus on developing efficient and stereoselective synthetic routes. The asymmetric synthesis of related trifluoromethylated heterocycles, as described in the literature for 2-trifluoromethyl pyrrolidines, demonstrates viable approaches that might be adapted for this compound .
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